molecular formula C15H16N2O B14483470 (12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one CAS No. 65378-13-4

(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one

Cat. No.: B14483470
CAS No.: 65378-13-4
M. Wt: 240.30 g/mol
InChI Key: NVDIWIVBXVVMIT-AWEZNQCLSA-N
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Description

(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one is a complex organic compound with a unique structure that includes both indole and quinolizine moieties. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Quinolizine Derivatives: Compounds with the quinolizine structure, such as quinolizidine alkaloids.

Uniqueness

What sets (12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one apart is its unique combination of indole and quinolizine structures, which may confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

CAS No.

65378-13-4

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

(12bS)-3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one

InChI

InChI=1S/C15H16N2O/c18-10-5-7-17-8-6-12-11-3-1-2-4-13(11)16-15(12)14(17)9-10/h1-4,14,16H,5-9H2/t14-/m0/s1

InChI Key

NVDIWIVBXVVMIT-AWEZNQCLSA-N

Isomeric SMILES

C1CN2CCC3=C([C@@H]2CC1=O)NC4=CC=CC=C34

Canonical SMILES

C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34

Origin of Product

United States

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